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Compound of Interest

Compound Name: 2,6-Dimethoxyphenol-d3

Cat. No.: B12390395 Get Quote

Technical Guide: 2,6-Dimethoxyphenol-d3
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and spectral data of

2,6-Dimethoxyphenol-d3. Due to the limited availability of specific experimental data for the

deuterated form, this guide includes data for the non-deuterated analogue, 2,6-

Dimethoxyphenol (also known as Syringol), as a reference point, with explanations of the

expected variations for the d3 isotopologue.

Physical and Chemical Properties
2,6-Dimethoxyphenol-d3 is the deuterium-labeled version of 2,6-Dimethoxyphenol.[1] The

physical properties are expected to be very similar to the non-deuterated compound.

Table 1: Physical and Chemical Data of 2,6-Dimethoxyphenol-d3
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Property Value Source

Chemical Name
2,6-Dimethoxyphenol-d3

(Syringol-d3)
MedchemExpress

CAS Number 2484091-60-1 MedchemExpress

Molecular Formula C₈H₇D₃O₃ Inferred

Molecular Weight 157.18 g/mol Inferred

Table 2: Physical and Chemical Data of 2,6-Dimethoxyphenol (Non-deuterated)

Property Value Source

CAS Number 91-10-1 PubChem, Sigma-Aldrich[2]

Molecular Formula C₈H₁₀O₃ PubChem, NIST[2][3]

Molecular Weight 154.16 g/mol PubChem, Sigma-Aldrich[2]

Appearance Colorless to off-white solid Wikipedia, Sigma-Aldrich[4]

Melting Point 50-57 °C Sigma-Aldrich

Boiling Point 261-262 °C Sigma-Aldrich, Wikipedia[4]

Solubility
Slightly soluble in water;

soluble in ethanol and ether.
Wikipedia

Density 1.15857 g/cm³ (at 60 °C) Wikipedia[4]

Spectral Data
The introduction of deuterium atoms into one of the methoxy groups will cause distinct changes

in the spectral data, particularly in the mass spectrum and ¹H NMR spectrum.

Mass Spectrometry
The molecular weight of 2,6-Dimethoxyphenol-d3 is approximately 3 g/mol higher than its

non-deuterated counterpart due to the three deuterium atoms. This will be reflected in the

molecular ion peak in the mass spectrum.
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Table 3: Mass Spectrometry Data of 2,6-Dimethoxyphenol (Non-deuterated)

m/z Relative Intensity Fragmentation Source

154 99.99 [M]⁺ PubChem[2]

139 44.06 [M-CH₃]⁺ PubChem[2]

111 22.96 PubChem[2]

96 20.75 PubChem[2]

93 16.64 PubChem[2]

NMR Spectroscopy
In the ¹H NMR spectrum of 2,6-Dimethoxyphenol-d3, the signal corresponding to one of the

methoxy groups will be absent. The integration of the remaining methoxy signal will correspond

to three protons. The aromatic proton signals will remain unchanged.

Table 4: ¹H NMR Spectral Data of 2,6-Dimethoxyphenol (Non-deuterated)

Chemical
Shift (ppm)

Multiplicity Integration Assignment Solvent Source

6.50-6.89 m 3H Ar-H CDCl₃ PubChem[2]

5.55 s 1H OH CDCl₃ PubChem[2]

3.87 s 6H 2 x -OCH₃ CDCl₃ PubChem[2]

Table 5: ¹³C NMR Spectral Data of 2,6-Dimethoxyphenol (Non-deuterated)
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Chemical Shift
(ppm)

Assignment Solvent Source

147.40 C-O (Ar) CDCl₃ PubChem[2]

135.09 C-OH (Ar) CDCl₃ PubChem[2]

119.10 C-H (Ar) CDCl₃ PubChem[2]

105.13 C-H (Ar) CDCl₃ PubChem[2]

56.27 -OCH₃ CDCl₃ PubChem[2]

Infrared (IR) Spectroscopy
The IR spectrum of 2,6-Dimethoxyphenol-d3 is expected to be very similar to that of the non-

deuterated compound, with potential subtle shifts in the C-D stretching and bending vibrations

compared to C-H vibrations, though these may be masked by other signals.

Table 6: IR Spectral Data of 2,6-Dimethoxyphenol (Non-deuterated)

Wavenumber (cm⁻¹) Description Source

3500-3300 O-H stretch Inferred

3000-2850
C-H stretch (aliphatic and

aromatic)
Inferred

1600-1450 C=C stretch (aromatic) Inferred

1250-1000 C-O stretch Inferred

Experimental Protocols
Synthesis of 2,6-Dimethoxyphenol
A general method for the synthesis of 2,6-Dimethoxyphenol involves the methylation of

pyrogallol.[5][6] For the synthesis of 2,6-Dimethoxyphenol-d3, a deuterated methylating agent

such as methyl-d3 iodide (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄) would be used.

Protocol:
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Dissolve pyrogallol in a suitable solvent (e.g., methanol).

Add a base (e.g., sodium methoxide) to the solution.

Add the methylating agent (e.g., methyl iodide) dropwise while stirring. For the deuterated

compound, a deuterated methylating agent would be used.

The reaction mixture is then heated under reflux for a specified time.

After completion, the reaction is cooled, and the product is extracted with an organic solvent.

The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.

Purification is typically achieved by crystallization or chromatography.

Another reported method involves the reaction of 2,6-dibromophenol with sodium methoxide in

the presence of a copper catalyst.[7]

Laccase Activity Assay
2,6-Dimethoxyphenol is a common substrate for determining laccase activity by monitoring the

formation of its colored oxidation product, 3,3',5,5'-tetramethoxy-4,4'-diphenoquinone.[8]

Protocol:

Prepare a reaction mixture containing a buffered solution (e.g., citrate-phosphate buffer, pH

4.5).

Add a solution of 2,6-Dimethoxyphenol to the buffer.

Initiate the reaction by adding the laccase enzyme solution.

Monitor the change in absorbance at 468 nm over time using a spectrophotometer.

The rate of reaction is calculated from the linear portion of the absorbance versus time plot

using the molar extinction coefficient of the product.

Visualizations
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Laccase-Catalyzed Dimerization of 2,6-Dimethoxyphenol
Laccase catalyzes the oxidation of 2,6-Dimethoxyphenol to a phenoxy radical, which can then

undergo radical-radical coupling to form a dimer. This dimer, 3,3',5,5'-tetramethoxybiphenyl-

4,4'-diol, has been shown to have enhanced antioxidant activity.[9]

Substrate Enzyme Intermediate Product

2,6-Dimethoxyphenol Laccase Phenoxy Radical
Oxidation 3,3',5,5'-Tetramethoxy-

biphenyl-4,4'-diol
Dimerization

Click to download full resolution via product page

Caption: Laccase-catalyzed oxidation and dimerization of 2,6-Dimethoxyphenol.

Experimental Workflow for Laccase Activity Assay
The following diagram illustrates a typical workflow for measuring laccase activity using 2,6-

Dimethoxyphenol as a substrate.
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Caption: Workflow for a spectrophotometric laccase activity assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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